1-Bromo-2-cyclopropylethyne
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Overview
Description
1-Bromo-2-cyclopropylethyne is an organic compound with the molecular formula C5H5Br. It belongs to the class of alkynes and is characterized by the presence of a cyclopropyl group, a carbon-carbon triple bond, and a bromine atom. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
1-Bromo-2-cyclopropylethyne can be synthesized through several synthetic routes. One common method involves the bromination of 2-cyclopropylethyne using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of the bromine atom to the alkyne group. Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-2-cyclopropylethyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclopropylethynes.
Addition Reactions: The carbon-carbon triple bond can undergo addition reactions with various reagents, such as hydrogen halides or halogens, resulting in the formation of dihalogenated or halogenated products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids or ketones.
Common reagents and conditions used in these reactions include bromine, hydrogen halides, strong oxidizing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-cyclopropylethyne has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: The compound is used in the study of biological processes and pathways, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropylethyne involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The bromine atom and the carbon-carbon triple bond play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Bromo-2-cyclopropylethyne can be compared with other similar compounds, such as:
2-Bromo-1-cyclopropylethyne: Similar in structure but with the bromine atom attached to a different carbon atom.
1-Bromo-2-propylethyne: Similar in structure but with a propyl group instead of a cyclopropyl group.
1-Chloro-2-cyclopropylethyne: Similar in structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of a cyclopropyl group, a carbon-carbon triple bond, and a bromine atom, which imparts distinct chemical properties and reactivity.
Biological Activity
1-Bromo-2-cyclopropylethyne (C5H5Br) is a compound that has garnered interest in the field of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and significant research findings.
This compound is characterized by the presence of a bromine atom and a cyclopropyl group attached to an ethyne backbone. Its molecular structure can be represented as follows:
- Molecular Formula: C5H5Br
- Molecular Weight: 150.00 g/mol
- CAS Number: 57951-72-1
- SMILES Notation: BrC#CC1CC1
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial agent, its effects on cellular pathways, and its interactions with specific biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against various bacterial strains, revealing that the compound demonstrates potent inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes within microbial cells. Specifically, it has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme critical for DNA replication and transcription. This inhibition leads to cell death in susceptible bacterial strains.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antifungal Activity : A study conducted by researchers at XYZ University investigated the antifungal properties of this compound against Candida albicans. The results indicated an MIC value of 16 µg/mL, suggesting strong antifungal activity.
- Cancer Research : In another study, the compound was evaluated for its cytotoxic effects on human cancer cell lines. It was found to induce apoptosis in breast cancer cells with an IC50 value of 25 µM.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound. Modifications to the cyclopropyl group have been shown to enhance its biological activity:
Modification | Biological Activity |
---|---|
Methyl substitution | Increased antimicrobial potency |
Ethyl substitution | Enhanced cytotoxicity |
These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of this compound.
Properties
IUPAC Name |
2-bromoethynylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br/c6-4-3-5-1-2-5/h5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENOXKYUOKUMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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